Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18103838
InChI: InChI=1S/C11H19F2NO2/c1-10(2,3)16-8(15)7-5-14-6-11(7,4)9(12)13/h7,9,14H,5-6H2,1-4H3
SMILES:
Molecular Formula: C11H19F2NO2
Molecular Weight: 235.27 g/mol

Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC18103838

Molecular Formula: C11H19F2NO2

Molecular Weight: 235.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate -

Specification

Molecular Formula C11H19F2NO2
Molecular Weight 235.27 g/mol
IUPAC Name tert-butyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate
Standard InChI InChI=1S/C11H19F2NO2/c1-10(2,3)16-8(15)7-5-14-6-11(7,4)9(12)13/h7,9,14H,5-6H2,1-4H3
Standard InChI Key LXERMKRFWFWZOE-UHFFFAOYSA-N
Canonical SMILES CC1(CNCC1C(=O)OC(C)(C)C)C(F)F

Introduction

Structural and Physicochemical Properties

The compound’s structure centers on a five-membered pyrrolidine ring, with substituents at positions 3 and 4:

  • A tert-butyl carboxylate group at position 3, which enhances steric bulk and protects the carboxylic acid during synthetic workflows.

  • A difluoromethyl (-CF₂H) and methyl (-CH₃) group at position 4, contributing to electronic modulation and metabolic stability .

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₁H₁₉F₂NO₂
Molecular Weight235.27 g/mol
SMILESCC(C)(C)OC(=O)C1CNCC1(C)C(F)F
IUPAC Nametert-Butyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate
Boiling PointNot reported
Melting PointNot reported
SolubilityLimited data; likely soluble in organic solvents (e.g., DCM, DMF) .

The difluoromethyl group introduces strong electron-withdrawing effects, altering the compound’s polarity and reactivity compared to non-fluorinated analogs .

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves three key steps :

  • Pyrrolidine Ring Formation: Cyclization of linear precursors (e.g., γ-amino alcohols) via intramolecular nucleophilic substitution or reductive amination.

  • Difluoromethylation: Introduction of the -CF₂H group using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® under anhydrous conditions.

  • Esterification: Reaction with tert-butyl alcohol in the presence of acid catalysts (e.g., H₂SO₄) to install the carboxylate protecting group.

A representative pathway is:

  • Cyclization:

    NH2CH2CH2CH(OH)CH2CH3POCl3Pyrrolidine intermediate\text{NH}_2\text{CH}_2\text{CH}_2\text{CH(OH)CH}_2\text{CH}_3 \xrightarrow{\text{POCl}_3} \text{Pyrrolidine intermediate}
  • Difluoromethylation:

    Pyrrolidine intermediate+CF2H-SiR3CatalystDifluoromethylated intermediate\text{Pyrrolidine intermediate} + \text{CF}_2\text{H-SiR}_3 \xrightarrow{\text{Catalyst}} \text{Difluoromethylated intermediate}
  • Esterification:

    Difluoromethylated intermediate+(CH3)3COHH+Target compound\text{Difluoromethylated intermediate} + (\text{CH}_3)_3\text{COH} \xrightarrow{\text{H}^+} \text{Target compound}

Industrial Optimization

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors: Enhance reaction control and yield consistency.

  • Purification Techniques: Chromatography or crystallization to achieve >98% purity .

  • Green Chemistry: Solvent recovery systems and catalytic recycling to minimize waste .

Applications in Medicinal Chemistry

The compound’s fluorine content and stereochemical flexibility make it a strategic building block for pharmaceuticals:

Drug Intermediate

  • Anticancer Agents: Analogous difluoromethylpyrrolidines exhibit inhibitory activity against kinases and proteases .

  • Neurological Therapeutics: Fluorinated pyrrolidines are explored as modulators of GABA receptors for anxiety and epilepsy.

Structure-Activity Relationship (SAR)

  • Fluorine Effects: The -CF₂H group enhances metabolic stability and membrane permeability compared to -CH₃ .

  • Steric Influence: The tert-butyl group shields the ester from premature hydrolysis, prolonging half-life in biological systems.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesApplications
tert-Butyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylateStereochemistry at C3 and C4Asymmetric synthesis templates
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl substituentProdrug development

Future Research Directions

  • Synthetic Innovation: Develop enantioselective routes using organocatalysts .

  • Biological Profiling: Screen against cancer cell lines and neurological targets.

  • Material Science: Explore use in fluorinated polymers for electronics .

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